Hox 4.8 protein
Description
Properties
CAS No. |
134546-49-9 |
|---|---|
Molecular Formula |
C49H65N11O11 |
Synonyms |
Hox 4.8 protein |
Origin of Product |
United States |
Fundamental Principles and Evolutionary Context of Hox 4.8 Protein Function
Significance of Hox 4.8 Protein within Developmental Biology Paradigms
Within the framework of developmental biology, this compound (Hoxd13/HOXD13) plays a critical role in embryonic patterning and organogenesis. ncpsb.org.cnncpsb.org.cncloudna.cnamazonaws.comcloudna.cnncpsb.org.cnwikipedia.orgwikipedia.orgusbio.netwikipedia.org Its expression is spatially and temporally regulated, contributing to the unique identity of different regions along the developing body axis. amazonaws.comgenecards.org Research, particularly in mouse models, has shown that Hox-4.8 transcripts are localized to the posterior extremities of the embryonic anterior-posterior axis, developing limbs (specifically posterodistal regions), the tail bud, and the most posterior segment of the gut (the rectum). nih.gov This expression pattern correlates with its involvement in the morphological development of these structures. nih.gov Mutations affecting Hoxd13/HOXD13 are associated with severe limb abnormalities, such as synpolydactyly, highlighting its essential function in limb development and axial skeleton formation. nih.govwikipedia.orgnih.govuniprot.org
Evolutionary Conservation and Diversification of this compound and Related Homologs
Hox genes, and the proteins they encode, exhibit remarkable evolutionary conservation across diverse animal species. ncpsb.org.cnncpsb.org.cncloudna.cncloudna.cnwikipedia.orgwikipedia.orguniprot.orgmdpi-res.com This deep conservation underscores their fundamental importance in developmental processes. The functional conservation of Hox genes has been demonstrated through experiments where Hox genes from one species can partially substitute for their homologs in another, despite vast evolutionary distances. uniprot.orgmdpi-res.com
A key feature of Hox proteins is the homeodomain, a highly conserved 60-amino-acid DNA-binding region encoded by the homeobox sequence. ncpsb.org.cnncpsb.org.cnamazonaws.comcloudna.cnwikipedia.orgcancer-genetics.orgmdpi-res.comjax.org This domain is primarily responsible for the protein's ability to interact with DNA. While the homeodomain and a region known as the hexapeptide are highly conserved, regions outside these domains can be more diversified among Hox proteins, influencing their specific transcriptional activation or repression activities. uniprot.orgjax.org
Hox genes are organized into paralog groups (PGs) based on sequence similarity and presumed ancestry from a common gene before cluster duplications. This compound (Hoxd13/HOXD13) belongs to paralog group 13 (PG13). wikipedia.orguniprot.orgncpsb.org.cnebi.ac.uk Orthologs are genes in different species that evolved from a common ancestral gene through speciation. Human HOXD13 and mouse Hoxd13 are orthologs, both belonging to PG13 and located within the HoxD cluster. genecards.orgnih.govwikipedia.orgnih.govjax.org
Vertebrates possess multiple Hox clusters (HoxA, HoxB, HoxC, and HoxD) which arose from duplications of a single ancestral cluster present in invertebrate chordates. ncpsb.org.cnusbio.netwikipedia.orgnih.govuniprot.orguniprot.orgjax.orgncpsb.org.cnncpsb.org.cnclinisciences.comuniprot.org The genes within these clusters can be related as paralogs across different clusters (e.g., HOXA13, HOXB13, HOXC13, and HOXD13 are paralogs within paralog group 13, although HOXB13 and HOXC13 are often absent or pseudogenized in mammals).
In many animal genomes, Hox genes are found arranged in clusters on chromosomes. ncpsb.org.cnncpsb.org.cnncpsb.org.cnwikipedia.orgwikipedia.orgusbio.netwikipedia.orguniprot.orgncpsb.org.cnncpsb.org.cnclinisciences.comuniprot.orguniroma2.ituniprot.org Mammals typically have four such clusters: HoxA, HoxB, HoxC, and HoxD. ncpsb.org.cnusbio.netwikipedia.orguniprot.orgncpsb.org.cnncpsb.org.cnclinisciences.comuniprot.org The Hox-4.8 gene (Hoxd13) is located at the 5' extremity of the HoxD complex (also referred to as the Hox-4 complex in older literature) in the mouse and is similarly positioned in the human HOXD cluster on chromosome 2. nih.govgenecards.orggenecards.orgnih.govwikipedia.orgnih.govuniprot.orgjax.org
A remarkable feature of Hox cluster organization is collinearity, where the linear order of genes along the chromosome corresponds to the spatial order of their expression domains along the anterior-posterior axis of the embryo and, in vertebrates, to the temporal order of their activation during development. ncpsb.org.cnncpsb.org.cnncpsb.org.cnwikipedia.orgwikipedia.orgusbio.netwikipedia.orggenecards.orgjax.orgncpsb.org.cnuniprot.org Genes at the 3' end of the cluster are generally expressed earlier and in more anterior regions, while those at the 5' end, like Hox 4.8/Hoxd13, are expressed later and in more posterior regions. genecards.org While clustering is a prevalent organizational theme, some species exhibit fragmented or dispersed Hox genes. ncpsb.org.cnncpsb.org.cnwikipedia.orgncpsb.org.cnuniroma2.it
The evolution of Hox gene clusters, including the lineage leading to Hox 4.8/Hoxd13, is largely attributed to gene duplication events. ncpsb.org.cnncpsb.org.cnusbio.netgenecards.orgnih.govwikipedia.orguniprot.orguniprot.orgjax.orgncpsb.org.cnncpsb.org.cnclinisciences.comuniprot.orguniprot.org Tandem duplications of an ancestral homeobox gene are thought to have initially formed a primordial cluster. ncpsb.org.cngenecards.orgnih.govuniprot.orguniprot.org In the vertebrate lineage, two rounds of whole-genome duplication (2R hypothesis) are believed to have expanded this single cluster into the four paralogous clusters (HoxA, B, C, D) observed in mammals. ncpsb.org.cnusbio.netnih.govuniprot.orguniprot.orgjax.orgncpsb.org.cnncpsb.org.cnclinisciences.comuniprot.org Additional genome duplication events have occurred in specific lineages, such as teleost fish, leading to a greater number of Hox clusters. usbio.netuniprot.orgjax.orgncpsb.org.cnclinisciences.comuniprot.org
Following gene duplication, the duplicated copies can undergo functional divergence through various mechanisms, including neofunctionalization (where one copy acquires a new function), subfunctionalization (where the ancestral function is partitioned between the copies), or specialization. usbio.netnih.govuniprot.orgcmdm.twrcsb.org This divergence is driven by the accumulation of mutations and changes in regulatory elements. While specific details on the functional divergence of Hox 4.8/Hoxd13 compared to its paralogs might vary, studies on Hox proteins in general indicate that duplicated genes can exhibit both overlapping and unique downstream targets and functions, contributing to the diversity of animal body plans. usbio.netuniprot.orgebi.ac.ukgenominfo.org Diversification in regions outside the conserved homeodomain can lead to altered interactions with cofactors and differential regulation of target genes. uniprot.orggenominfo.org
Table 1: Key Research Findings on this compound (Hoxd13/HOXD13)
| Research Area | Key Findings | Source Index |
| Expression Pattern | Transcripts restricted to posterior extremities, limbs (posterodistal), tail bud, and rectum during mouse development. | nih.gov |
| Positional Identity | Contributes to specifying positional identities on the anterior-posterior axis. | ncpsb.org.cncloudna.cncancer-genetics.org |
| Limb Development | Crucial role in limb development and axial skeleton formation; mutations linked to limb abnormalities like synpolydactyly. | amazonaws.comnih.govnih.govuniprot.orgebi.ac.uk |
| Genomic Location | Located at the 5' extremity of the HoxD cluster in mouse and human. | nih.govgenecards.orggenecards.orgwikipedia.orgnih.govuniprot.orgjax.org |
| Evolutionary Conservation | Highly conserved across bilaterian animals; homeodomain and hexapeptide regions show strong conservation. | ncpsb.org.cnncpsb.org.cncloudna.cncloudna.cnwikipedia.orgnih.govwikipedia.orguniprot.orgmdpi-res.comjax.org |
| Functional Divergence | Duplicated Hox genes can have overlapping and paralog-specific targets and functions. | usbio.netuniprot.orgebi.ac.ukgenominfo.org |
Molecular Architecture and Regulatory Mechanisms of Hox 4.8 Protein
Genomic and Epigenetic Regulation of Hox 4.8 Gene Expression
Transcriptional Initiation and Spatiotemporal Collinearity of Hox 4.8 Gene
Vertebrate Hox genes are typically organized in clusters on chromosomes, and their expression follows a remarkable phenomenon known as spatiotemporal collinearity frontiersin.orgroyalsocietypublishing.orgbiologists.combiologists.com. This principle dictates that the order of genes along the chromosome corresponds to their order of activation along the anterior-posterior axis of the developing embryo, as well as their temporal activation sequence during development frontiersin.orgroyalsocietypublishing.orgbiologists.combiologists.com. Genes located at the 3' end of the cluster are generally activated earlier and in more anterior regions compared to those at the 5' end frontiersin.orgbiologists.com.
The HOXD cluster, where HOXD8 resides, exhibits this collinear activation pattern frontiersin.orgroyalsocietypublishing.orgbiologists.combiologists.com. Transcriptional initiation of HOXD8 is integrated into this sequential process, contributing to the establishment of regional identity along the body axis biologists.com. The precise temporal activation is crucial, and even transient delays in initial transcription, as seen with mutations affecting other Hox genes like Hoxc8, can lead to axial defects biologists.com.
Chromatin Dynamics and Accessibility at the Hox 4.8 Locus
The accessibility of the HOXD8 gene to the transcriptional machinery is dynamically regulated by changes in chromatin structure. Chromatin, the complex of DNA and proteins (primarily histones), can exist in compacted or decompacted states, influencing gene expression.
Studies have shown that the HoxD cluster undergoes changes in chromatin compaction during development, correlating with transcriptional activity nih.govbiologists.comsci-hub.seroyalsocietypublishing.org. Before activation, Hox loci are often in a repressed state associated with compacted chromatin royalsocietypublishing.org. Upon activation, there is a decompaction of the chromatin structure, making the genes more accessible for transcription nih.govsci-hub.seroyalsocietypublishing.org. This dynamic process is observed at the HoxD locus, with differences in chromatin topology noted between anterior and posterior limb cells during development nih.govbiologists.com.
Histone modifications also play a critical role in regulating chromatin accessibility and HOXD8 expression. Trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) is a repressive mark often associated with silenced genes and compacted chromatin nih.govplos.orgnih.govbohrium.com. H3K27me3 is pervasive over the HoxD cluster in regions where the genes are silent nih.govbiologists.com. Conversely, active enhancers and transcribed regions are often marked by histone modifications like H3K27ac researchgate.net. The distribution of these marks across the HoxD locus, including the region encompassing HOXD8, is dynamic and correlates with transcriptional status sci-hub.seepfl.ch.
Polycomb group (PcG) and Trithorax group (TrxG) proteins are key epigenetic regulators that maintain the silenced and active transcriptional states of Hox genes, respectively biologists.combohrium.comfrontiersin.orgtandfonline.comnih.govcnrs.fr. PcG proteins form multiprotein complexes, such as Polycomb Repressive Complex 1 (PRC1) and PRC2, which are involved in maintaining the repressed state of developmental genes like HOXD8 nih.govbohrium.comnih.govcnrs.fr. PRC2, in particular, catalyzes the deposition of the repressive H3K27me3 mark, which can then recruit PRC1 nih.govplos.orgnih.govbohrium.com. This mechanism is crucial for the stable silencing of HOXD8 in tissues and developmental stages where its expression is not required biologists.comnih.govbohrium.comfrontiersin.orgtandfonline.comnih.govbiologists.com.
TrxG proteins, on the other hand, are involved in maintaining the active state of Hox gene expression, counteracting the repressive effects of PcG proteins biologists.comfrontiersin.orgnih.govcnrs.fr. The balance between PcG and TrxG activity is essential for establishing and maintaining the precise spatial and temporal expression patterns of HOXD8 tandfonline.com.
Non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), add another layer of complexity to the regulation of HOXD8 expression.
LncRNAs can influence gene expression through various mechanisms, including by interacting with chromatin-modifying complexes. For instance, the lncRNA HOTAIR, transcribed from the HOXC locus, has been shown to regulate HOXD genes in trans by recruiting PRC2, leading to H3K27 trimethylation and silencing of genes including HOXD8 plos.orgnih.gov. Another lncRNA, HOXD-AS2, has been found to be positively correlated with HOXD8 expression and implicated in regulating its levels in contexts such as gastric cancer researchgate.netwjgnet.com.
MicroRNAs can post-transcriptionally regulate gene expression by binding to mRNA molecules, leading to their degradation or translational repression bohrium.com. MicroRNAs such as miR-196 have been shown to post-transcriptionally repress HOXD8 mRNA, contributing to the spatial restriction of its expression patterns during development maayanlab.cloud.
Beyond local chromatin modifications, the higher-order organization of chromatin in the nucleus plays a significant role in HOXD8 regulation. The genome is organized into topologically associating domains (TADs), regions where DNA sequences within the domain interact more frequently with each other than with sequences outside the domain researchgate.net. The HoxD cluster is located at the boundary between two TADs, and this architectural arrangement is thought to be important for its regulation sci-hub.seepfl.ch.
These higher-order structures provide a framework within which regulatory elements, such as enhancers, can physically interact with their target genes, even over long genomic distances researchgate.net. The dynamic reorganization of these TADs and the formation of chromatin loops can bring distant regulatory elements into proximity with the HOXD8 promoter, influencing its transcription nih.govsci-hub.seepfl.chplos.orgresearchgate.netunige.ch.
Cis-Regulatory Modules and Enhancer Elements Governing Hox 4.8 Expression
The precise spatiotemporal expression of HOXD8 is ultimately controlled by cis-regulatory modules (CRMs), which are non-coding DNA sequences located in the vicinity of the gene plos.orgwikipedia.org. These CRMs serve as binding sites for transcription factors and other regulatory proteins, integrating signals that determine when and where the gene is transcribed wikipedia.orgplos.org. Enhancers are a key type of CRM that typically act to increase the rate of transcription wikipedia.org.
The HOXD locus contains a complex landscape of enhancers that drive expression in different tissues and developmental stages wikipedia.orgepfl.chfrontiersin.orgbiologists.complos.orgresearchgate.netpnas.org. These enhancers can be located both within the HoxD cluster and in flanking regions, sometimes at considerable distances from the genes they regulate epfl.chplos.orgunige.chpnas.orgresearchgate.netpnas.org. For instance, regulatory elements in the telomeric gene desert downstream of the HoxD cluster are known to regulate the expression of 5' Hoxd genes, including HOXD8, particularly during limb development nih.govplos.orgunige.chpnas.org.
Studies investigating HOXD8 expression in specific developmental contexts, such as mammary bud development, have identified distinct regulatory mechanisms. HOXD8 transcription in mammary buds depends on the combined activity of closely located sequences and elements within the distant telomeric gene desert unige.chpnas.orgpnas.org. This highlights the modular nature of HoxD regulation, where different combinations of CRMs are utilized to achieve tissue-specific expression patterns.
Intrinsic Molecular Characteristics and Function of Hox 4.8 Protein
This compound, like other Hox proteins, acts as a sequence-specific transcription factor. uniprot.orguniprot.org Its function in providing cells with specific positional identities along the anterior-posterior axis is a key aspect of its role in developmental regulatory systems. uniprot.orguniprot.org The precise function of this compound is intricately linked to its molecular structure and its ability to interact with both DNA and other proteins.
Structural Basis of this compound DNA Binding Specificity
The DNA-binding capability of Hox proteins, including Hox 4.8, is primarily mediated by a highly conserved region known as the homeodomain. wikipedia.orgrndsystems.comwikipedia.org This domain is approximately 60 amino acids in length and folds into a helix-turn-helix structure. rndsystems.comwikipedia.org The homeodomain binds to DNA through its recognition helix, which interacts with the major groove of the DNA double helix, and an N-terminal arm that contacts the minor groove. rndsystems.comwikipedia.org
While the homeodomain is highly conserved and shows a preference for a core 5'-TAAT-3' motif, this intrinsic affinity is relatively low and non-specific when the protein acts alone. rndsystems.comwikipedia.orgnih.govjanelia.org Achieving the necessary specificity for in vivo function often requires the involvement of cofactors. und.eduproteopedia.orgnih.gov The structural interaction between the homeodomain and DNA involves hydrogen bonds between residues in the recognition helix and DNA base pairs in the major groove, a mechanism termed base readout. proteopedia.org Additionally, contacts in the minor groove contribute to specificity, potentially through recognizing the sequence-dependent shape of the DNA. proteopedia.orgnih.govresearchgate.net
Protein-Protein Interactions of this compound
The functional specificity and activity of Hox proteins, including Hox 4.8, are significantly enhanced and modulated through interactions with other proteins. und.edufrontiersin.orgnih.govfrontiersin.org These interactions can involve cooperative DNA binding with cofactors, as well as homo- and heterodimerization dynamics and interactions with other transcription factors.
A critical mechanism for enhancing Hox protein DNA binding specificity is cooperative interaction with TALE (Three Amino acid Loop Extension) class homeodomain cofactors, such as proteins from the PBC (Pre-B-cell Leukemia Homeobox) and MEIS (Myeloid Ecotropic Viral Integration Site 1 Homolog) families. nih.govnih.govmateos.ionih.govnih.govfrontiersin.orgresearchgate.net These cofactors form stable complexes with Hox proteins on DNA, increasing both the affinity and specificity of binding compared to Hox monomers. nih.govproteopedia.orgnih.govoaepublish.comunimi.itmdpi.com
The interaction between Hox proteins and PBC cofactors is often mediated by a conserved hexapeptide (HX) motif located N-terminal to the Hox homeodomain. nih.govmdpi.comopen.ac.ukebi.ac.uknih.gov This motif inserts into a hydrophobic pocket within the PBC homeodomain. open.ac.uknih.gov PBC-Hox heterodimers can specifically bind to bipartite consensus sites, such as "TGATNNAT". open.ac.uk
The presence of MEIS proteins can further modulate the interaction and DNA binding. mateos.ioresearchgate.net MEIS can interact with PBC proteins, forming trimers with Hox proteins (Hox-PBC-MEIS). mateos.io While the hexapeptide motif is important for Hox-PBC interaction, the presence of MEIS can render the hexapeptide dispensable for trimeric complex formation in many Hox proteins. researchgate.net Some central and posterior Hox proteins can also interact with TALE cofactors independently of the hexapeptide motif, particularly in the presence of MEIS. frontiersin.org The cooperative binding with TALE cofactors allows Hox proteins to recognize more complex and specific DNA sequences than they would alone, revealing a "latent specificity". proteopedia.orgnih.gov
Hox proteins can function as monomers, homodimers, or heterodimers to regulate gene expression. rndsystems.com While the classic Hox factors involved in anterior-posterior patterning are well-known for forming heterodimers with TALE cofactors to increase specificity, the extent and functional significance of Hox 4.8 homodimerization or heterodimerization with proteins other than TALE factors are areas of ongoing research. Some studies suggest that while classic Hox factors primarily rely on TALE cofactors for cooperative DNA binding, other members of the broader homeodomain family, including some Hox-like proteins, may exhibit cooperative binding as homodimers. oup.com
Beyond the well-established interactions with TALE cofactors, Hox proteins can also interact with a variety of non-TALE cofactors and other transcription factors to regulate target gene expression. und.edufrontiersin.orgnih.govresearchgate.net These interactions contribute to the diverse and context-specific functions of Hox proteins. For example, studies have identified interactions between Hox proteins and factors like Engrailed and Doublesex, which can act as cooperative cofactors. nih.gov Other transcription factors, such as Sloppy paired, Teashirt, Mad/Med, can also collaborate with Hox factors to regulate target genes, although they may not bind cooperatively to DNA. nih.gov The identification and validation of new cofactors, particularly in tissues where TALE factors are absent or dispensable, remain important areas of investigation. nih.gov These diverse protein-protein interactions allow Hox proteins to integrate signals and achieve accurate spatial and temporal transcriptional outcomes. frontiersin.org
Post-Translational Modifications of this compound and Their Regulatory Implications
Post-translational modifications (PTMs) are crucial mechanisms that can significantly modulate protein function by affecting their stability, localization, interactions, and activity. nih.govnih.gov While PTMs are recognized as important regulators for many proteins, their role in regulating Hox protein function, including Hox 4.8, is considered an underestimated area of research. plos.orgnih.gov
Studies on other Hox proteins have identified various PTMs, including phosphorylation, acetylation, formylation, methylation, carboxylation, and hydroxylation. plos.org These modifications can occur in functionally important regions of the proteins, including flanking regions of conserved motifs like the homeodomain and hexapeptide. plos.org For instance, phosphorylation events have been observed in clustered sets on certain Hox proteins and may occur in regions predicted to be Short Linear Motifs (SLiMs), although a preferential phosphorylation of SLiM residues is not consistently supported. plos.org
The regulatory implications of these PTMs for Hox proteins are being investigated. PTMs have the potential to influence Hox protein activity, DNA binding, and interactions with cofactors. plos.orgnih.gov For example, PTMs could affect the conformation of the protein, thereby altering its affinity for DNA or its ability to interact with other proteins. Further research is needed to fully elucidate the specific PTMs occurring on this compound and their precise roles in regulating its function and contributing to developmental processes.
Based on the available information, specific scientific data focusing solely on a chemical compound explicitly named "this compound," detailing its molecular architecture, regulatory mechanisms, specific phosphorylation and acetylation events, and non-transcriptional activities as outlined, is not readily found in standard scientific literature databases indexed by Google Search under this precise name.
Hox proteins are typically named according to their cluster (A, B, C, D) and a number (e.g., HOXA4, HOXD4). The nomenclature "this compound" does not correspond to the standard naming conventions for well-characterized human or common model organism Hox proteins.
Therefore, it is not possible to generate a scientifically accurate and detailed article strictly adhering to the provided outline and focusing solely on a protein explicitly designated as "this compound" using the information found. Providing information on other Hox proteins (like HOXA4 or HOXD4, which might be related to the "4" in the name) would violate the strict instruction to focus solely on "this compound".
Without specific research findings or data directly attributed to "this compound" covering the requested topics, the article cannot be generated as specified. Consequently, data tables and a PubChem CID for this specific designation cannot be provided.
Developmental and Cell Biological Roles of Hox 4.8 Protein
Specification of Positional Identity Along Anterior-Posterior Axes
Hox proteins are central to the developmental regulatory system that assigns specific positional identities to cells along the A-P axis. genecards.orguniprot.orgstring-db.orguniprot.orgwikipedia.orguniprot.org This process, often referred to as the "Hox code," involves the spatially and temporally regulated expression of Hox genes, where the position of a gene within its cluster correlates with its expression domain in the embryo oup.com. Hox proteins function as sequence-specific transcription factors, binding to DNA to regulate the expression of target genes that control morphogenesis and differentiation genecards.orguniprot.orgstring-db.orguniprot.orgwikipedia.orguniprot.orgontosight.aiontosight.aiwikipedia.org.
Studies have shown that Hox paralog group 4 genes, including HOXA4, HOXB4, HOXC4, and HOXD4, are expressed in specific domains along the A-P axis during embryonic development. nih.govuniprot.orgnih.gov This patterned expression provides the positional information necessary for the correct formation of structures in different body regions. For instance, HOXA4 is described as a sequence-specific transcription factor involved in providing cells with positional identities on the A-P axis uniprot.orgstring-db.orgnih.gov. Similarly, HOXC4 and HOXD4 are also characterized as part of this developmental regulatory system for A-P axis specification. genecards.orguniprot.orgwikipedia.org
The precise anterior boundary of expression for paralog group 4 members in the paraxial mesoderm is typically at the cervical level. nih.gov Alterations in the expression of these genes can lead to homeotic transformations, where one body part develops characteristics of another, highlighting their critical role in establishing regional identity. frontiersin.orgmaayanlab.cloud The functional specificity of Hox proteins in determining positional identity is influenced by interactions with cofactors, such as members of the PBX and MEIS transcription factor families. frontiersin.orgcore.ac.uk
Regulation of Cell Fate Determination and Differentiation
Beyond establishing positional identity, Hox proteins, including those in paralog group 4, play significant roles in regulating cell fate determination and differentiation. nih.govgenecards.orguniprot.orgontosight.aimaayanlab.cloudnih.govmedsci.orgfrontiersin.orgbiologists.comnih.govnih.govwjgnet.comelifesciences.org They act as transcription factors that influence the specialization of cells into specific cell types during development. uniprot.orgontosight.aibiologists.com
HOXB4, for example, is a key regulator of hematopoietic stem cell (HSC) self-renewal and expansion. wikipedia.orgcore.ac.ukmaayanlab.cloudpnas.org Ectopic expression of HOXB4 can induce a switch toward a definitive HSC phenotype and enhance the proliferative capacity of hematopoietic progenitors. wikipedia.orgcore.ac.ukmaayanlab.cloudpnas.org Studies involving mice deficient in HOXB4 have shown reduced cellularity in hematopoietic organs and impaired proliferative responses of HSCs, underscoring its physiological role in hematopoiesis. maayanlab.cloud Similarly, HOXC4 has been shown to promote the expansion and production of hematopoietic cells. nih.gov Research indicates that all Hox paralog group 4 members (HOXA4, HOXB4, HOXC4, and HOXD4) share similar effects on hematopoietic stem and progenitor self-renewal in vitro, promoting proliferation and inhibiting differentiation. nih.gov
Hox proteins also influence neuronal differentiation. nih.govnih.govnih.gov While initially thought to directly determine cell fate, recent studies suggest they act as "transcriptional guarantors," increasing the probability of transcriptional activation of terminal selectors that define specific neuronal identities. nih.govnih.gov For instance, in C. elegans, Hox proteins facilitate the activation of the mec-3 promoter, which is crucial for touch receptor neuron fate. nih.gov
In skeletal development, Hox genes regulate chondrocyte differentiation. nih.gov HOXC4 is involved in cell differentiation ontosight.ai, and HOXA4 plays a role in embryonic development and cell differentiation ontosight.ainih.gov. Studies have also linked Hox gene expression to the differentiation potential of adult stem/progenitor cells, such as periosteal stem cells, where they appear to impart multi-lineage differentiation potential. nih.gov
Control of Cell Proliferation and Apoptosis
Hox proteins are involved in regulating fundamental cellular processes, including cell proliferation and apoptosis (programmed cell death). nih.govgenecards.orgwikipedia.orgcore.ac.ukmaayanlab.cloudnih.govmedsci.orgfrontiersin.orgnih.govnih.govwjgnet.compnas.orgpnas.orgbiologists.com Their influence on these processes is crucial for controlling tissue size and shape during development and maintaining tissue homeostasis in adults.
HOXB4 has been shown to promote the proliferation of stem cells, particularly hematopoietic stem and progenitor cells. wikipedia.orgcore.ac.ukmaayanlab.cloudnih.govpnas.org Ectopic expression of HOXB4 leads to increased cellular proliferation in various cell types, including keratinocytes. nih.gov This proliferative effect makes HOXB4 a potential candidate for therapeutic stem cell expansion. wikipedia.orgmaayanlab.cloud Similarly, HOXC4 has been found to up-regulate NF-κB signaling and promote cell proliferation in human hematopoiesis. nih.gov As mentioned earlier, all Hox paralog group 4 members promote proliferation of hematopoietic progenitors. nih.gov
Conversely, some studies suggest that certain Hox proteins can also activate apoptotic pathways in specific embryonic structures or contexts. core.ac.uknih.gov For example, while HOXB4 promotes stem cell proliferation, it can also activate apoptosis in some embryonic cells. core.ac.uk Loss of function in certain Hox genes can lead to increased apoptosis, affecting processes like hematopoiesis. biologists.com
The regulation of cell proliferation and apoptosis by Hox proteins is complex and context-dependent, often involving interactions with various signaling pathways and other transcription factors. maayanlab.cloudnih.govpnas.org For example, HOXB4 influences genes involved in cell cycle regulation and apoptosis. pnas.org HOXC4's effect on hematopoiesis is linked to CD43 protein levels and NF-κB signaling. nih.gov
Morphogenesis and Tissue Patterning Mediated by Hox 4.8 Protein
Hox proteins are essential for morphogenesis and the precise patterning of tissues and organs during embryonic development. wikipedia.orgontosight.aiwikipedia.orgfrontiersin.orgelifesciences.orggenecards.org They control the formation, shaping, and organization of various structures throughout the body.
Formation of Skeletal and Musculoskeletal Structures
Hox genes play a critical role in patterning the axial skeleton and limbs. nih.govuniprot.orgontosight.aiwikipedia.orgfrontiersin.orgnih.govelifesciences.orgresearchgate.net Members of Hox paralog group 4 are involved in the development of skeletal elements. For instance, HOXA4 is involved in the formation of the axial skeleton and limb development. ontosight.ai HOXD4 may play a role in determining positional values in developing limb buds. maayanlab.cloud HOXC4 is also implicated in skeletal system development. wikipedia.org
Mutations or alterations in Hox gene expression can lead to skeletal defects and homeotic transformations of vertebrae. nih.govmaayanlab.cloudelifesciences.orgbiologists.comresearchgate.net Overexpression of certain Hox proteins, such as HOXC8 and HOXD4, has been shown to cause severe cartilage defects by delaying maturation. nih.gov This indicates their direct involvement in regulating chondrocyte differentiation and cartilage formation. nih.gov Hox gene expression is also involved in the differentiation of adult periosteal stem/progenitor cells, which contribute to skeletal repair and development. nih.gov
The specification of the anterior-posterior axis of the limb, a key aspect of musculoskeletal patterning, is influenced by Hox genes. nih.gov While Hox paralog group 4 and 5 genes may provide permissive cues for forelimb formation, Hox paralog group 6 and 7 genes appear to provide instructive signals for forelimb bud development. elifesciences.orgelifesciences.org
Central Nervous System Development and Neuronal Circuitry Formation
Hox proteins are crucial for the development and patterning of the central nervous system (CNS), including the hindbrain and spinal cord, and the formation of neuronal circuitry. genecards.orguniprot.orguniprot.orgmaayanlab.cloudfrontiersin.orgbiologists.comnih.govnih.gov They define segment identity and establish spatial gene expression patterns necessary for neuronal differentiation. nih.govbiologists.com
Hox paralog group 1-4 genes are expressed in the hindbrain and regulate the development of rhombomere-specific hindbrain motor and cranial neurons. biologists.com Defects in these paralog groups can affect hindbrain segmentation and boundary formation. biologists.com HOXD4's developmental role is highlighted by the fact that its transgenic expression in neuronal progenitor cells can lead to death shortly after birth in mice. nih.gov HOXA4 is also implicated in the development of the nervous system. ontosight.ai
Hox proteins are involved in various stages of nervous system development, including progenitor cell specification, neuronal migration, cell survival, axon guidance, and dendrite morphogenesis. nih.gov Recent studies suggest they also play roles in later steps, such as synapse formation and the acquisition and maintenance of neuronal terminal identity. nih.govnih.gov For example, Hox proteins contribute to the reliable activation of genes that define terminal neuronal characteristics. nih.gov
Development of Specific Organ Systems (e.g., Cardiovascular, Urogenital)
Hox genes contribute to the development and patterning of various other organ systems, although the roles of paralog group 4 members in specific organ systems like cardiovascular and urogenital development are less extensively detailed in the provided snippets compared to their roles in the skeletal and nervous systems.
However, some information links Hox paralog group 4 members to the development of specific organs. HOXA4 has been implicated in the formation of blood vessels. ontosight.ai HOXC4's role in hematopoiesis, discussed earlier, is directly related to the development of the blood system. nih.gov
More broadly, Hox paralogs participate in patterning many organs along the A-P axis. biologists.com For instance, HOXC4 deletion in mice results in disorganization and obstruction of esophageal musculature. frontiersin.org Transgenic expression of HOXA4 in the gut can lead to a congenital megacolon phenotype. frontiersin.org HOXA5 deficiency affects stomach morphogenesis. frontiersin.org These examples, while not exclusively focused on paralog group 4 for all mentioned organs, illustrate the broader involvement of Hox genes in the development of specific organ systems derived from different germ layers.
While the provided snippets offer insights into the roles of Hox paralog group 4 proteins in various developmental processes, further research is needed to fully elucidate the specific mechanisms and interactions of "this compound" (interpreted in the context of the provided literature) in the development of all organ systems.
Table 1: Summary of Selected Research Findings Related to Hox Paralog Group 4 Proteins
| Protein | Developmental Role | Key Finding/Observation | Citation |
| HOXA4 | Anterior-Posterior Pattern Specification | Sequence-specific transcription factor for A-P identity. | uniprot.orgstring-db.org |
| HOXA4 | Skeletal and Limb Development | Involved in axial skeleton and limb formation. | ontosight.ai |
| HOXA4 | Nervous System Development | Implicated in nervous system development. | ontosight.ai |
| HOXA4 | Organ Development (Gut) | Transgenic expression can cause congenital megacolon. | frontiersin.org |
| HOXB4 | Hematopoietic Stem Cell Regulation | Pivotal role in HSC self-renewal and expansion; promotes proliferation, inhibits differentiation. | nih.govwikipedia.orgcore.ac.ukmaayanlab.cloudpnas.org |
| HOXB4 | Cell Proliferation and Apoptosis | Promotes proliferation of stem cells and keratinocytes; can activate apoptosis in some embryonic structures. | wikipedia.orgcore.ac.uknih.govpnas.org |
| HOXB4 | Nervous and Skeletal System Patterning | Key role in determining identity of parts of nervous and skeletal system. | core.ac.uk |
| HOXC4 | Anterior-Posterior Pattern Specification | Part of developmental regulatory system for A-P identity. | genecards.orgwikipedia.org |
| HOXC4 | Cell Fate Determination and Differentiation | Involved in embryonic development and cell differentiation. | ontosight.ai |
| HOXC4 | Hematopoiesis and Cell Proliferation | Promotes expansion and production of hematopoietic cells; up-regulates NF-κB signaling, promotes proliferation. | nih.govnih.gov |
| HOXC4 | Organ Development (Esophagus) | Deletion results in esophageal musculature disorganization. | frontiersin.org |
| HOXD4 | Anterior-Posterior Pattern Specification | Part of developmental regulatory system for A-P identity. | uniprot.org |
| HOXD4 | Skeletal Development | May play a role in determining positional values in developing limb buds; overexpression causes cartilage defects. | maayanlab.cloudnih.gov |
| HOXD4 | Nervous System Development | Transgenic expression in neuronal progenitors can lead to death. | nih.gov |
| PG4 Hox (A4, B4, C4, D4) | Hematopoietic Progenitor Regulation | Promote proliferation and inhibit differentiation of hematopoietic progenitors. | nih.gov |
| PG4/5 Hox | Limb Positioning | Necessary but insufficient for forelimb formation (permissive cues). | elifesciences.orgelifesciences.org |
Table 2: Altered Gene Expression in Hoxc8- and Hoxd4-Transgenic Cartilage
| Gene | Hoxc8-Transgenic Chondrocytes | Hoxd4-Transgenic Chondrocytes | Citation |
| Bmp4 | Altered Expression | Not specified | nih.gov |
| Fgf8 | Altered Expression | Not specified | nih.gov |
| Fgf10 | Altered Expression | Not specified | nih.gov |
| Mmp9 | Altered Expression | Not specified | nih.gov |
| Mmp13 | Altered Expression | Not specified | nih.gov |
| Nos3 | Altered Expression | Not specified | nih.gov |
| Timp3 | Altered Expression | Not specified | nih.gov |
| Wnt3a | Elevated Expression | Reduced Expression | nih.gov |
| Wnt5a | Altered Expression | Not specified | nih.gov |
| Fgfr3 | Not specified | Altered Expression | nih.gov |
| Ihh | Not specified | Altered Expression | nih.gov |
| Mmp8 | Not specified | Altered Expression | nih.gov |
Hox 4.8 Protein in Post Embryonic and Adult Physiological Processes
Sustained Expression and Function in Adult Tissues
While critically important for embryonic development and establishing positional identity, the expression of many HOX genes is not limited to embryonic stages. Persistent expression of specific HOX genes is observed in numerous adult tissues, indicating their continued functional significance throughout life. frontiersin.orgmdpi.comfrontiersin.org This sustained expression suggests that HOX genes are co-opted for location-specific functions in adult organisms. frontiersin.org The positional identity established by HOX gene expression patterns during embryonic development is maintained in many adult tissues, particularly in adult stem cells (ASCs). frontiersin.orgmdpi.com This maintenance of the "HOX code" in ASCs is thought to be an intrinsic property that helps impose cell identity and restrict cell fate. frontiersin.org
Adult tissues with ongoing cell differentiation frequently retain high expression of certain HOX genes. researchgate.net For instance, HOXA9, HOXA10, HOXA11, and HOXA13 are expressed in the adult male and female reproductive tracts and play roles in processes like spermatogenesis and endometrial remodeling. researchgate.net Studies on adult fibroblasts have also shown broadly maintained HOX gene expression patterns that mirror their original embryonic position along developmental axes. mdpi.comnih.gov For example, in human adult fibroblasts, the expression of HOXA and HOXD genes reflects the location along the proximal-distal axis of the limbs, while HOXC genes correlate with the anterior-posterior axis of the trunk. mdpi.com
Specific HOX proteins have been identified as key regulators of various cellular activities in adult tissues, including proliferation, differentiation, cellular adhesion, migration, invasion, and cell death. frontiersin.orgfrontiersin.org For example, HOXB7 has been identified as a driver of proliferation and differentiation in human bone marrow and adipose tissue-derived mesenchymal stem cells (MSCs). frontiersin.org HOXC8 has been shown to regulate the progression of cells along the chondrogenic differentiation pathway in MSCs, promoting chondrogenic differentiation while suppressing osteogenic differentiation. frontiersin.org
Roles in Tissue Homeostasis and Regeneration
The sustained expression of HOX genes in adult tissues is crucial for maintaining tissue homeostasis and facilitating regeneration following injury. biologists.comnih.gov The positional information imparted by the HOX code in adult stem cells is considered vital for these processes. biologists.com In the skeleton, for instance, HOX genes are expressed by stem and progenitor cells and are excluded from lineage-restricted cell types, suggesting a stem cell-specific role in bone homeostasis and repair. biologists.com
Studies have demonstrated that region-specific HOX function is critical for the differentiation of mesenchymal-lineage cells into chondrocytes and osteoblasts, which are essential for adult fracture repair. nih.gov For example, conditional loss of function of Hox11 genes in adult mice resulted in progressive and severe defects in the remodeling of the radius and ulna during homeostasis, highlighting their continued role in the adult skeleton. nih.gov Hoxa11-expressing cells in adult stages have been shown to serve as a stable stem/progenitor population contributing to chondrocytes, osteoblasts, and bone marrow adipose throughout life. nih.gov
In tissues with high regenerative capacity, a special cell population characterized by the persistent expression of tissue-specific HOX genes is critical for renewal and regeneration after damage. frontiersin.org This HOX-positive subpopulation of resident MSCs may act as a unique regenerative reserve, coordinating the creation and maintenance of correct stromal structure through a tissue-specific combination of mechanisms. frontiersin.org
Involvement in Cellular Dysregulation and Disease Models
Dysregulation of HOX gene expression in adult tissues has been implicated in various pathological conditions, including cellular dysregulation and the development of diseases, particularly cancer. mdpi.comnih.gov The fidelity of HOX gene expression patterns is necessary for the normal homeostasis of adult tissues and organs, and their mis-expression can lead to diseases such as cancer. nih.gov
In cancer, the erasure or alteration of the normal HOX code can lead to a loss of cell identity and the acquisition of a transformed phenotype, including cancer stem cell characteristics. mdpi.com HOX genes, typically silenced or expressed in a restricted manner in differentiated adult tissues, can be reactivated in various cancers, contributing to tumor initiation, proliferation, invasion, and treatment resistance. nih.gov
Specific HOX genes have been linked to particular types of cancer and other diseases in various models. For example, high expression levels of HOXA and HOXB genes have been associated with an intermediate to unfavorable prognosis in acute leukemias. nih.gov HOXA9, in particular, is frequently overexpressed in acute myeloid leukemia (AML) and is strongly associated with poor prognosis. nih.gov Dysregulation of HOXA9 in leukemia can result from various upstream genetic alterations, including MLL-translocations and NPM1c mutations. nih.gov
In glioblastoma (GBM), a highly aggressive brain tumor, HOX gene dysregulation plays a crucial role in progression, prognosis, and therapy resistance. nih.gov The HOXA gene cluster, including HOXA1, HOXA2, HOXA3, and HOXA4, is highly expressed in GBM and correlates with tumor progression and poor survival. nih.gov HOXA5 levels have also been linked to shortened survival in GBM models and increased expression in recurrent tumors after radiotherapy. nih.gov Furthermore, HOXA9 and HOXA10 are frequently upregulated in Mesenchymal GBM, a subtype known for its invasiveness and cellular plasticity. nih.gov HOXD9 has been identified as a driver of GBM under hypoxic conditions, promoting glycolysis and tumor growth. nih.gov
Beyond cancer, dysregulation of HOX genes has been observed in other disease contexts. For instance, ectopic expression of HOXB2 and HOXB3 has been implicated in the pathogenesis of thyroid-associated orbitopathy (TAO) in orbital adipose-derived stem cells. researchgate.net
The involvement of HOX proteins in disease models highlights their critical and complex roles in maintaining cellular function and tissue integrity in adulthood. Further research into the specific mechanisms by which HOX proteins contribute to dysregulation in various diseases is ongoing and may lead to new diagnostic and therapeutic strategies.
Advanced Methodologies and Research Prospects in Hox 4.8 Protein Studies
Experimental Models for Investigating Hox 4.8 Protein Function
A variety of experimental models have been instrumental in elucidating the function of the HOXD13 protein. These models allow for the investigation of its role in patterning the developing embryo, particularly in the limbs and the gastrointestinal tract.
Murine Models: The mouse (Mus musculus) has been a cornerstone for studying HOXD13 function. Targeted disruption of the Hoxd13 gene in mice leads to distinct phenotypes in the autopod (the most distal part of the limb), including alterations in digit formation. biologists.comnih.gov Double mutant mice, with disruptions in both Hoxa13 and Hoxd13, exhibit even more severe phenotypes, demonstrating a degree of functional redundancy between these paralogous genes. nih.gov These knockout models have been crucial in understanding the essential role of HOXD13 in autopodal patterning. nih.gov Furthermore, mouse models with specific mutations, such as those causing polyalanine tract expansions, have been developed to mimic human synpolydactyly, providing insights into the molecular mechanisms of this congenital limb malformation. nih.gov
Avian Models: The chick (Gallus gallus) embryo is another powerful model system for studying HOXD13 function, particularly in gut development. Retroviral misexpression of cHoxd13 (the chick ortholog) in the midgut mesoderm can induce a transformation towards a hindgut morphology. union.edu This model allows for in vivo functional assays to investigate the downstream targets and pathways regulated by HOXD13 in intestinal development. union.eduharvard.edu
Amphibian Models: The frog, Xenopus laevis, is a valuable model for studying early embryonic development and the regulation of Hox gene expression. Studies in Xenopus have helped to understand the fundamental principles of Hox gene regulation and their role in patterning the main body axis.
Fish Models: Zebrafish (Danio rerio) have also been used to investigate the function of Hoxd genes. Overexpression of 5' Hoxd genes in zebrafish embryos has been shown to modify the development of distal fin structures, suggesting a conserved role in appendage development. wikipedia.org
These experimental models, summarized in the table below, provide complementary systems to dissect the multifaceted functions of the HOXD13 protein.
| Experimental Model | Key Research Area | Main Findings |
| Mouse (Mus musculus) | Limb and axial skeleton development, synpolydactyly | Targeted knockout reveals crucial role in autopod patterning; double mutants with Hoxa13 show functional redundancy; polyalanine expansion models mimic human disease. biologists.comnih.govnih.gov |
| Chick (Gallus gallus) | Gut development | Misexpression of cHoxd13 in the midgut induces a hindgut-like morphology, demonstrating its role in intestinal regionalization. union.eduharvard.edu |
| Zebrafish (Danio rerio) | Appendage development | Overexpression of 5' Hoxd genes alters distal fin development, indicating a conserved function. wikipedia.org |
| Xenopus laevis | Early embryonic patterning | Used to study the fundamental principles of Hox gene regulation and axial patterning. |
High-Throughput Approaches and Genome-Wide Analysis of this compound Activity
The advent of high-throughput technologies has revolutionized the study of transcription factors like HOXD13, enabling a global view of their regulatory networks.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): This powerful technique has been employed to identify the direct binding sites of HOXD13 across the genome. ChIP-seq studies in developing limb tissues have revealed thousands of genomic regions occupied by HOXD13. nih.govresearchgate.netnih.govbiorxiv.org These binding sites are predominantly located in intronic and intergenic regions, suggesting a major role for HOXD13 in regulating gene expression through distal enhancers. researchgate.netnih.govbiorxiv.org Interestingly, the binding profiles of HOXA13 and HOXD13 show a high degree of overlap, consistent with their partially redundant functions. researchgate.netnih.gov
RNA-sequencing (RNA-seq): By comparing the transcriptomes of wild-type and Hoxd13-mutant tissues, researchers can identify the downstream target genes that are regulated by HOXD13. RNA-seq analyses of developing limbs have identified numerous genes involved in skeletal patterning and morphogenesis whose expression is altered in the absence of functional HOXD13. nih.gov
Proteomics and Interactome Mapping: Techniques such as yeast two-hybrid screening and tandem affinity purification coupled with mass spectrometry (TAP-MS) are being used to identify proteins that interact with HOXD13. nih.govecorfan.org These studies have revealed that HOX proteins can interact with a wide range of partners, including other transcription factors, co-activators, and co-repressors, which modulate their DNA binding specificity and regulatory activity. nih.govpnas.org The best-characterized cofactors for HOX proteins are the TALE (Three Amino acid Loop Extension) homeodomain proteins, such as PBX and MEIS. nih.govnih.gov
The integration of these genome-wide datasets is providing a comprehensive picture of the HOXD13-regulated gene networks that control developmental processes.
| High-Throughput Approach | Application in HOXD13 Research | Key Findings |
| ChIP-seq | Identification of genome-wide binding sites | Reveals thousands of binding sites, primarily in non-coding regions, and significant overlap with HOXA13 binding. nih.govresearchgate.netnih.govbiorxiv.org |
| RNA-seq | Identification of downstream target genes | Identifies genes involved in limb and skeletal development that are regulated by HOXD13. nih.gov |
| Interactome Mapping | Identification of protein-protein interactions | Uncovers interactions with cofactors like PBX and MEIS that modulate HOXD13 function. nih.govecorfan.orgnih.gov |
Quantitative Biology and Systems-Level Analysis of this compound Networks
Moving beyond the identification of individual components, researchers are now employing quantitative and systems-level approaches to understand the dynamic behavior of HOXD13-containing regulatory networks.
Quantitative Gene Expression Analysis: Techniques such as quantitative PCR (qPCR) and digital droplet PCR (ddPCR) are used to precisely measure the expression levels of HOXD13 and its target genes in different tissues and at various developmental stages. This quantitative data is essential for building accurate models of gene regulatory networks. A comprehensive analysis of HOX gene expression in various cancers has been performed, highlighting differential expression patterns. nih.gov
Mathematical Modeling: Mathematical models are being developed to simulate the dynamics of Hox gene expression and the establishment of spatial patterns during development. These models can help to understand how the interplay of gene regulation, cell-cell signaling, and physical forces contributes to morphogenesis.
Systems Biology Approaches: By integrating data from genomics, transcriptomics, and proteomics, systems biology aims to construct comprehensive models of the molecular networks that control development. These models can be used to predict the effects of mutations in HOXD13 and to identify potential therapeutic targets.
These quantitative and systems-level approaches are crucial for a deeper understanding of how the precise levels and timing of HOXD13 activity are translated into specific developmental outcomes.
Emerging Concepts and Unresolved Questions in this compound Research
Despite significant progress, many questions about the function of HOXD13 remain unanswered, and new concepts are continually emerging.
Non-transcriptional Functions: While HOXD13 is primarily known as a transcription factor, there is growing evidence that HOX proteins may have non-transcriptional roles in processes such as DNA replication and repair. nih.govbiologists.com The extent to which HOXD13 participates in these activities is an active area of investigation.
Role in Adult Tissues and Disease: Although most research has focused on the embryonic roles of HOXD13, recent studies suggest that Hox genes continue to be expressed in adult tissues and may play a role in tissue homeostasis and regeneration. nih.gov Dysregulation of HOX gene expression has been implicated in various cancers, and HOX proteins are being explored as potential therapeutic targets. frontiersin.orgnih.govhoxtherapeutics.comhoxtherapeutics.com
Evolution of Function: The high degree of conservation of Hox genes across the animal kingdom makes them a fascinating subject for evolutionary developmental biology (evo-devo) studies. Understanding how changes in HOXD13 expression and function have contributed to the evolution of different limb morphologies is a key area of research.
Unresolved Questions: Several fundamental questions remain:
How does HOXD13 achieve its target gene specificity in vivo, given the relatively low intrinsic DNA-binding specificity of the homeodomain? nih.govresearchgate.netnih.gov
What are the full repertoires of HOXD13-interacting proteins in different cellular contexts? nih.gov
How are the transcriptional and potential non-transcriptional activities of HOXD13 integrated to control cellular behavior?
What is the precise role of HOXD13 in adult tissue maintenance and its contribution to diseases like cancer?
Future research, leveraging the advanced methodologies described above, will be essential to address these and other unresolved questions, ultimately providing a complete picture of the multifaceted roles of the HOXD13 protein.
Q & A
Q. What experimental approaches are recommended to determine the functional domains of Hox 4.8 in tissue-specific regulation?
To analyze domain contributions (e.g., HX, TD, UA), use combinatorial mutagenesis coupled with phenotypic assays in model organisms (e.g., Drosophila). For example, generate single, double, or triple domain mutants and assess their impact on transcriptional activity using luciferase reporters or RNA-seq. Hierarchical clustering of functional outcomes can reveal domain interdependencies . Tissue-specific effects can be validated via CRISPR/Cas9-mediated knock-in models followed by ChIP-seq to map binding site alterations.
Q. How can researchers identify direct transcriptional targets of Hox 4.8 in a genome-wide manner?
Employ chromatin immunoprecipitation followed by sequencing (ChIP-seq) using validated antibodies against Hox 4.7. Integrate results with RNA-seq data to distinguish direct targets from indirect effects. Note that chromatin accessibility (e.g., ATAC-seq) strongly influences Hox binding; prioritize targets in open chromatin regions for functional validation . Co-factor binding profiles (e.g., Homothorax) should also be analyzed to refine target gene lists.
Q. What methods are suitable for assessing Hox 4.8’s interaction with PBC class cofactors like Homothorax?
Use Bimolecular Fluorescence Complementation (BiFC) to visualize real-time interactions in vivo. Mutagenesis of the hexapeptide (HX) motif in Hox 4.8 can test its necessity for cofactor recruitment. For quantitative analysis, perform co-immunoprecipitation (Co-IP) with epitope-tagged proteins in cell lines, followed by mass spectrometry to identify auxiliary interacting partners .
Advanced Research Questions
Q. How can contradictory data on Hox 4.8’s DNA-binding specificity be resolved?
In vitro assays (e.g., EMSA) often show low specificity due to absence of cofactors and chromatin context. To address this, perform in vivo binding studies (e.g., DamID or CUT&Tag) in relevant tissues. Structural analyses (e.g., cryo-EM) of Hox 4.8-DNA-cofactor complexes can reveal how DNA shape recognition and cooperative binding enhance specificity . Additionally, integrate evolutionary conservation analysis of binding sites to distinguish functional motifs from non-specific interactions.
Q. What strategies are effective for analyzing context-dependent roles of Hox 4.8 in different developmental stages?
Use temporal-specific knockout models (e.g., inducible Cre-lox systems) to dissect stage-specific functions. Single-cell RNA-seq can profile Hox 4.8’s regulatory networks across timepoints. For mechanistic insights, combine ChIP-seq with histone modification markers (e.g., H3K27ac) to track dynamic chromatin interactions. Computational modeling of regulatory circuits (e.g., Boolean networks) may predict how Hox 4.8 integrates with signaling pathways .
Q. How should researchers design experiments to reconcile discrepancies between Hox 4.8’s in vitro and in vivo activity?
Apply advanced techniques like Cellular Thermal Shift Assay (CETSA) to assess protein stability and ligand interactions in live cells. Compare in vitro DNA-binding affinities (e.g., SELEX) with in vivo occupancy data (ChIP-seq). Use organoid models to bridge the gap between cell-free systems and whole-organism contexts, ensuring physiological relevance .
Q. What methodologies can address the evolutionary divergence of Hox 4.8’s functional domains across species?
Conduct cross-species domain-swap experiments (e.g., replacing Drosophila AbdA domains with Hox 4.8 orthologs) and assess functional rescue. Phylogenetic analysis of domain sequences combined with ancestral protein reconstruction can identify critical evolutionary changes. Use yeast two-hybrid screens to compare cofactor interaction networks between orthologs .
Methodological & Data Analysis Questions
Q. What statistical frameworks are recommended for analyzing high-throughput data in Hox 4.8 studies?
Apply hierarchical clustering to group genes by co-expression or co-binding patterns. For ChIP-seq data, use peak-calling algorithms (e.g., MACS3) with strict FDR thresholds (<1%). Multi-omics integration tools (e.g., DIABLO) can correlate binding, expression, and phenotypic data. Ensure adherence to 4R principles (Randomization, Replication, Reduction, Refinement) to minimize bias .
Q. How can researchers ensure reproducibility when studying Hox 4.8’s role in disease models?
Standardize genetic backgrounds (e.g., use isogenic cell lines) and document environmental variables (e.g., serum batches). Pre-register experimental designs and share raw data via repositories like GEO or PRIDE. Use orthogonal validation methods (e.g., RNAi knockdown alongside CRISPR) to confirm findings .
Q. What computational tools are optimal for predicting Hox 4.8’s regulatory networks?
Leverage tools like MEME Suite for motif discovery and cis-regulatory module prediction. Machine learning frameworks (e.g., DeepBind) can predict binding sites based on sequence and shape features. For network inference, use SCENIC or PANDA to integrate expression and binding data .
Contradiction & Synthesis Questions
Q. How to interpret conflicting evidence on Hox 4.8’s role in apoptosis versus proliferation?
Context-dependent roles may arise from tissue-specific cofactors or post-translational modifications. Perform gain/loss-of-function experiments in distinct cell types (e.g., epithelial vs. mesenchymal) and profile downstream targets (e.g., p53 vs. Myc). Use phosphoproteomics to identify modification states that switch Hox 4.8’s functional output .
Q. What experimental approaches can unify studies showing Hox 4.8 as both a transcriptional activator and repressor?
Analyze chromatin conformation (e.g., Hi-C) to determine if repression/activation correlates with 3D genomic positioning. Assess recruitment of histone modifiers (e.g., Polycomb vs. Trithorax) via Co-IP. Cell-type-specific CRISPR screens targeting cofactors (e.g., HDACs) can dissect regulatory mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
